molecular formula C29H27N5O4 B103821 5'-O-(Triphenylmethyl)adenosine CAS No. 18048-85-6

5'-O-(Triphenylmethyl)adenosine

Cat. No.: B103821
CAS No.: 18048-85-6
M. Wt: 509.6 g/mol
InChI Key: UKCBMOADKGIZCV-ZYWWQZICSA-N
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Description

5’-O-(Triphenylmethyl)adenosine: is a chemical compound with the molecular formula C29H27N5O4 and a molecular weight of 509.55578 g/mol . It is a derivative of adenosine, where the 5’-hydroxyl group is protected by a triphenylmethyl (trityl) group. This compound is often used in organic synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Triphenylmethyl)adenosine typically involves the protection of the 5’-hydroxyl group of adenosine with a triphenylmethyl group. This can be achieved through the reaction of adenosine with triphenylmethyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: While specific industrial production methods for 5’-O-(Triphenylmethyl)adenosine are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The key steps include the protection of the hydroxyl group, purification, and quality control to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5’-O-(Triphenylmethyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Adenosine: Formed by deprotection of the triphenylmethyl group.

    Substituted Adenosine Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

5’-O-(Triphenylmethyl)adenosine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-(Triphenylmethyl)adenosine primarily involves its role as a protected form of adenosine. Upon deprotection, adenosine can interact with adenosine receptors (A1, A2A, A2B, and A3) to exert various physiological effects . These interactions can influence processes such as vasodilation, neurotransmission, and immune responses.

Comparison with Similar Compounds

Uniqueness: 5’-O-(Triphenylmethyl)adenosine is unique due to its specific protective group, which provides stability and allows for selective reactions in synthetic chemistry. This makes it a valuable tool in the synthesis of nucleoside analogs and other complex molecules.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(trityloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4/c30-26-23-27(32-17-31-26)34(18-33-23)28-25(36)24(35)22(38-28)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,35-36H,16H2,(H2,30,31,32)/t22-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBMOADKGIZCV-ZYWWQZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-85-6
Record name 5′-O-(Triphenylmethyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18048-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-O-(Triphenylmethyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-O-(triphenylmethyl)adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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